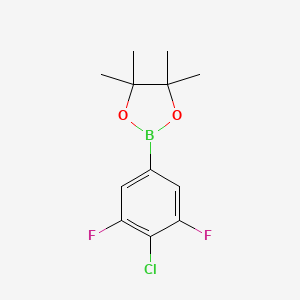

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a versatile reagent in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-chloro-3,5-difluorophenylboronic acid+pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used solvents.

Bases: Potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are typical bases used in these reactions.

Major Products

The major products formed from these reactions include biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: The compound is used to create bioconjugates for studying biological processes.

Medicine: It plays a role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism by which 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boron atom in the dioxaborolane ring interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The aryl group from the boron compound is transferred to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the electron-withdrawing effects of the chloro and fluoro substituents.

4-Chloro-3,5-difluorophenylboronic Acid: Similar structure but without the dioxaborolane ring, making it less stable and versatile.

Pinacolborane: Used in hydroboration reactions but does not have the same reactivity in cross-coupling reactions.

Uniqueness

2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, which are enhanced by the presence of the dioxaborolane ring and the electron-withdrawing chloro and fluoro groups. These features make it a highly efficient reagent in various organic transformations, particularly in the synthesis of complex molecules.

Actividad Biológica

The compound 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a dioxaborolane ring, which is significant for its reactivity and potential interactions in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : The presence of halogen substituents (such as chlorine and fluorine) has been shown to enhance the antimicrobial properties of related compounds. For instance, studies have demonstrated that chlorinated and fluorinated aromatic compounds can exhibit increased insecticidal and fungicidal activities due to their ability to disrupt cellular processes in target organisms .

- Anticancer Potential : Compounds in the dioxaborolane class have been investigated for their ability to inhibit key signaling pathways involved in cancer progression. Specifically, the inhibition of the MAPK/ERK signaling pathway has been highlighted as a mechanism through which these compounds may exert anticancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications in the substituents on the aromatic ring significantly influence biological activity. For example:

| Compound | Substituent | Inhibitory Activity (%) |

|---|---|---|

| 14b | 2-CH₃ | 70 |

| 14o | 2,4-di-CH₃ | 50 |

| 14q | 3-Cl-2-CH₃ | 70 |

These findings suggest that specific substitutions can enhance or diminish the biological efficacy of related compounds .

Case Studies

- Insecticidal Activity : A study evaluating various substituted dioxaborolane derivatives found that those with fluorine and chlorine substitutions showed significant insecticidal activity against pests. The compound with a 4-chloro substituent demonstrated superior performance compared to others .

- Antitumor Activity : In vitro studies using cancer cell lines indicated that certain derivatives of dioxaborolane effectively inhibited cell proliferation by inducing apoptosis through the modulation of MAPK pathways. These results suggest potential therapeutic applications in oncology .

Toxicity and Safety

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Preliminary data indicate acute toxicity upon ingestion and skin irritation upon contact. Safety assessments are necessary for any therapeutic application to mitigate risks associated with exposure .

Propiedades

IUPAC Name |

2-(4-chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNPBSMMMMRKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901152297 | |

| Record name | 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165935-96-5 | |

| Record name | 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165935-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.